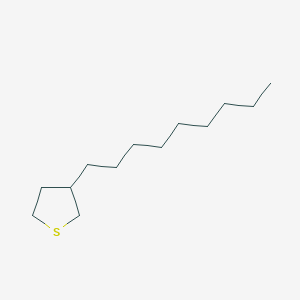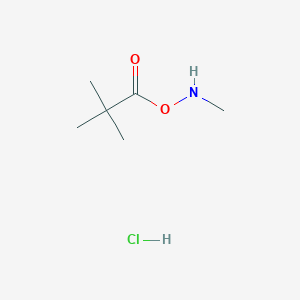
N-(4-Chlorophenyl)-4-(dodecyloxy)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-4-(dodecyloxy)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorophenyl group and a dodecyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4-(dodecyloxy)benzene-1-sulfonamide typically involves the following steps:
Preparation of 4-(dodecyloxy)benzenesulfonyl chloride: This intermediate is synthesized by reacting 4-hydroxybenzenesulfonyl chloride with dodecyl bromide in the presence of a base such as potassium carbonate.
Formation of N-(4-Chlorophenyl)-4-(dodecyloxy)benzenesulfonamide: The intermediate 4-(dodecyloxy)benzenesulfonyl chloride is then reacted with 4-chloroaniline in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chlorophenyl)-4-(dodecyloxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Oxidation Reactions: The aromatic rings in the compound can be oxidized under strong oxidative conditions.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under reductive conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides.
Oxidation Reactions: Products include oxidized aromatic compounds.
Reduction Reactions: Products include amines and other reduced derivatives.
Aplicaciones Científicas De Investigación
N-(4-Chlorophenyl)-4-(dodecyloxy)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known for its antibacterial properties.
Materials Science: The compound is explored for its use in the development of novel materials, including liquid crystals and polymers, due to its unique structural features.
Biological Studies: The compound is used in biological studies to investigate its interactions with various biomolecules and its potential effects on cellular processes.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorophenyl)-4-(dodecyloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, including antimicrobial activity or modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a dodecyloxy group.
N-(4-Chlorophenyl)-4-ethoxybenzenesulfonamide: Similar structure but with an ethoxy group instead of a dodecyloxy group.
N-(4-Chlorophenyl)-4-butoxybenzenesulfonamide: Similar structure but with a butoxy group instead of a dodecyloxy group.
Uniqueness
N-(4-Chlorophenyl)-4-(dodecyloxy)benzene-1-sulfonamide is unique due to the presence of the long dodecyloxy chain, which imparts distinct physicochemical properties. This long alkyl chain can influence the compound’s solubility, hydrophobicity, and interactions with biological membranes, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
| 116594-47-9 | |
Fórmula molecular |
C24H34ClNO3S |
Peso molecular |
452.0 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-4-dodecoxybenzenesulfonamide |
InChI |
InChI=1S/C24H34ClNO3S/c1-2-3-4-5-6-7-8-9-10-11-20-29-23-16-18-24(19-17-23)30(27,28)26-22-14-12-21(25)13-15-22/h12-19,26H,2-11,20H2,1H3 |
Clave InChI |
MTEZMVIGMIKJKX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B14299523.png)
![2-[(Methylsulfanyl)methoxy]aniline](/img/no-structure.png)


![Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-](/img/structure/B14299588.png)


![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
![4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid](/img/structure/B14299609.png)
![1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B14299616.png)
